(3-Nitro-4-isobutylphenyl)boronic acid
Overview
Description
(3-Nitro-4-isobutylphenyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid functional group attached to a phenyl ring substituted with a nitro group and an isobutyl group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Nitro-4-isobutylphenyl)boronic acid typically involves the reaction of 3-nitro-4-isobutylphenyl halides with boronic acid derivatives under palladium-catalyzed conditions. The general procedure includes:
Starting Materials: 3-nitro-4-isobutylphenyl halide and a boronic acid derivative.
Catalyst: Palladium(0) or palladium(II) complexes.
Base: Potassium carbonate or sodium carbonate.
Solvent: A mixture of water and an organic solvent like tetrahydrofuran or toluene.
Reaction Conditions: The reaction is typically carried out at elevated temperatures (80-100°C) under an inert atmosphere.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure efficient mixing and heat transfer.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: (3-Nitro-4-isobutylphenyl)boronic acid undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: Formation of biaryl compounds by coupling with aryl halides.
Oxidation: Conversion to phenols or quinones under oxidative conditions.
Reduction: Reduction of the nitro group to an amine.
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents like tetrahydrofuran.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Major Products Formed:
Biaryl Compounds: From Suzuki–Miyaura coupling.
Phenols or Quinones: From oxidation.
Amines: From reduction.
Scientific Research Applications
(3-Nitro-4-isobutylphenyl)boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (3-Nitro-4-isobutylphenyl)boronic acid in Suzuki–Miyaura coupling involves:
Oxidative Addition: The aryl halide reacts with the palladium catalyst to form an organopalladium intermediate.
Transmetalation: The boronic acid transfers its organic group to the palladium center.
Reductive Elimination: The coupled product is released, regenerating the palladium catalyst.
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the nitro and isobutyl substituents.
4-Nitrophenylboronic Acid: Contains a nitro group but lacks the isobutyl group.
3-Nitrophenylboronic Acid: Contains a nitro group but lacks the isobutyl group.
Uniqueness: (3-Nitro-4-isobutylphenyl)boronic acid is unique due to the presence of both the nitro and isobutyl groups, which can influence its reactivity and applications in synthesis compared to other boronic acids .
Properties
IUPAC Name |
[4-(2-methylpropyl)-3-nitrophenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BNO4/c1-7(2)5-8-3-4-9(11(13)14)6-10(8)12(15)16/h3-4,6-7,13-14H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXGWPVQZLGUZBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)CC(C)C)[N+](=O)[O-])(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90397613 | |
Record name | [4-(2-Methylpropyl)-3-nitrophenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90397613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850568-57-9 | |
Record name | [4-(2-Methylpropyl)-3-nitrophenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90397613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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